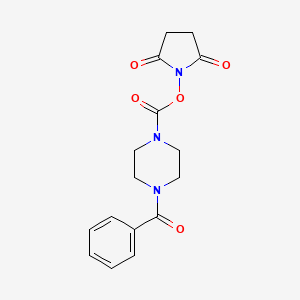
beta-Ethoxyphenethyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Ethoxyphenethyl alcohol: is an organic compound with the molecular formula C10H14O2. It is a type of phenethyl alcohol where the ethoxy group is attached to the beta position of the phenethyl chain. This compound is known for its pleasant aroma and is often used in the fragrance industry. It is also utilized in various chemical syntheses due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reduction of Beta-Ethoxyphenylacetaldehyde: One common method involves the reduction of beta-ethoxyphenylacetaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Grignard Reaction: Another method involves the Grignard reaction where beta-ethoxybenzyl chloride reacts with magnesium in the presence of dry ether to form the Grignard reagent. This reagent is then reacted with formaldehyde followed by hydrolysis to yield beta-ethoxyphenethyl alcohol.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of beta-ethoxyphenylacetaldehyde. This process is carried out under high pressure and temperature conditions using catalysts such as palladium on carbon or platinum oxide.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Beta-ethoxyphenethyl alcohol can undergo oxidation reactions to form beta-ethoxyphenylacetaldehyde or beta-ethoxyphenylacetic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to beta-ethoxyphenethylamine using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in ethanol.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by reaction with ammonia to form the amine.
Major Products:
Oxidation: Beta-ethoxyphenylacetaldehyde, beta-ethoxyphenylacetic acid.
Reduction: Beta-ethoxyphenethylamine.
Substitution: Beta-ethoxyphenethyl chloride, beta-ethoxyphenethylamine.
Applications De Recherche Scientifique
Chemistry: Beta-ethoxyphenethyl alcohol is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the synthesis of beta-ethoxyphenethylamine, which is a valuable compound in medicinal chemistry.
Biology: In biological research, this compound is used to study the effects of phenethyl alcohol derivatives on cellular processes. It is also used in the synthesis of biologically active molecules.
Medicine: The compound is explored for its potential therapeutic properties. Derivatives of this compound are investigated for their antimicrobial and anti-inflammatory activities.
Industry: In the fragrance industry, this compound is used as a fragrance ingredient due to its pleasant aroma. It is also used in the production of flavoring agents.
Mécanisme D'action
The mechanism of action of beta-ethoxyphenethyl alcohol involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. For instance, it can inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The compound can also interact with cellular membranes, affecting their fluidity and permeability.
Comparaison Avec Des Composés Similaires
Phenethyl alcohol: Similar in structure but lacks the ethoxy group. It is also used in the fragrance industry.
Beta-ethoxyphenylacetaldehyde: An oxidation product of beta-ethoxyphenethyl alcohol.
Beta-ethoxyphenylacetic acid: Another oxidation product with different chemical properties.
Uniqueness: this compound is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This structural feature makes it more versatile in chemical syntheses and enhances its utility in various applications compared to its analogs.
Propriétés
Numéro CAS |
36747-96-3 |
|---|---|
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
1-ethoxy-2-phenylethanol |
InChI |
InChI=1S/C10H14O2/c1-2-12-10(11)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3 |
Clé InChI |
BIAIRQIXOFYRHV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


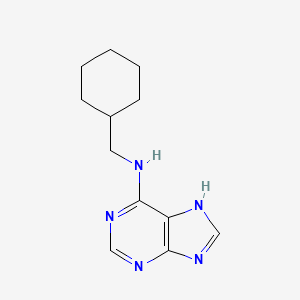

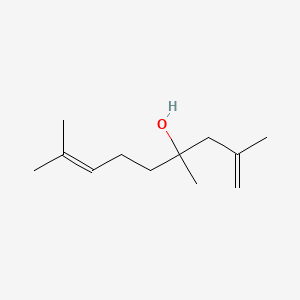
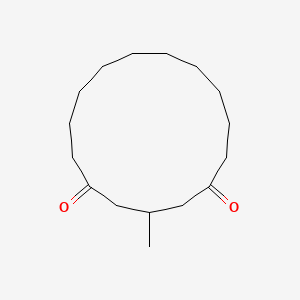
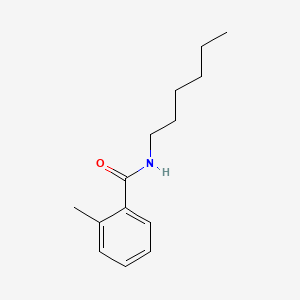
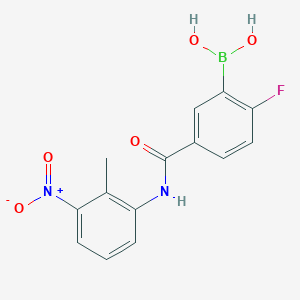

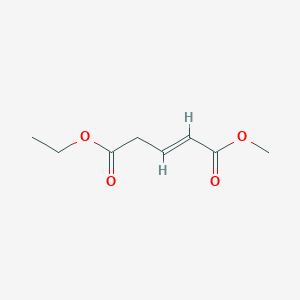
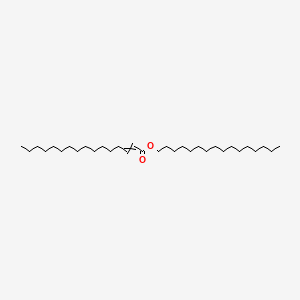
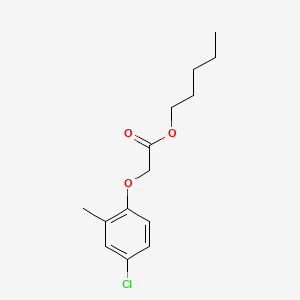
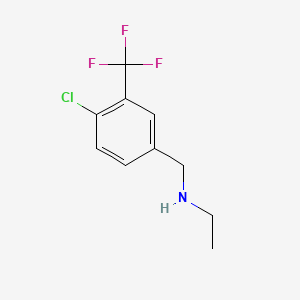

![Methanone, [6-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-4-pyrimidinyl]-1H-1,2,4-triazol-1-yl-, O-ethyloxime, (Z)-](/img/structure/B12654842.png)
